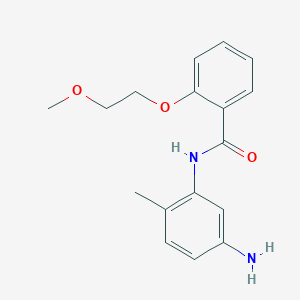

N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide

CAS No.: 1020054-18-5

Cat. No.: VC2618670

Molecular Formula: C17H20N2O3

Molecular Weight: 300.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020054-18-5 |

|---|---|

| Molecular Formula | C17H20N2O3 |

| Molecular Weight | 300.35 g/mol |

| IUPAC Name | N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide |

| Standard InChI | InChI=1S/C17H20N2O3/c1-12-7-8-13(18)11-15(12)19-17(20)14-5-3-4-6-16(14)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) |

| Standard InChI Key | KPNRDRWRDCTPSC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCCOC |

| Canonical SMILES | CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCCOC |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 1020054-18-5 |

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molecular Weight | 300.35 g/mol |

| PubChem CID | 28306384 |

Chemical Structure and Properties

Structural Features

N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide possesses a complex structure with multiple functional groups that contribute to its chemical reactivity and potential biological activities. The compound contains:

-

A central benzamide linkage (-CONH-) that forms the core of the molecule

-

A 5-amino-2-methylphenyl group attached to the nitrogen of the amide

-

A 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the ortho position of the benzoyl ring

The presence of the amino group at the 5-position of the aniline ring provides a site for hydrogen bonding and further functionalization, while the methyl group at the 2-position contributes to the lipophilicity and may influence the conformation of the molecule. The 2-methoxyethoxy substituent at the ortho position of the benzoyl ring introduces an element of flexibility and additional sites for hydrogen bonding through the ether linkages .

Physical and Chemical Properties

Based on its molecular structure, N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide is expected to exhibit the following physicochemical properties:

| Property | Value/Description |

|---|---|

| Physical State | Solid (at room temperature) |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols; limited solubility in water |

| Hydrogen Bond Donors | 2 (NH₂ and NH of amide) |

| Hydrogen Bond Acceptors | 4 (C=O of amide, two ether oxygens, and NH₂) |

| InChI | InChI=1S/C17H20N2O3/c1-12-7-8-13(18)11-15(12)19-17(20)14-5-3-4-6-16(14)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) |

| SMILES | CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCCOC |

The compound contains both lipophilic (aromatic rings, methyl group) and hydrophilic (amino group, amide, ethers) moieties, suggesting a moderate lipophilicity that could facilitate membrane permeability in biological systems .

Synthesis Methods

General Synthetic Approaches

The synthesis of N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide typically involves the formation of an amide bond between an appropriately substituted benzoic acid derivative and an aniline derivative. Several synthetic routes can be proposed:

Acyl Chloride Method

An alternative approach would involve:

-

Converting 2-(2-methoxyethoxy)benzoic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride

-

Reacting the acyl chloride with 5-amino-2-methylaniline in the presence of a base (e.g., triethylamine or pyridine)

Stepwise Functionalization

Another approach could involve:

-

Synthesis of N-(2-methyl-5-nitrophenyl)-2-(2-methoxyethoxy)benzamide

-

Reduction of the nitro group to form the target compound with an amino group

This approach is supported by the synthetic methods described for similar benzamide-based compounds .

Reaction Conditions and Considerations

For optimal synthesis of N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide, the following conditions would typically be considered:

-

Solvent selection: Anhydrous solvents like DMF, THF, or DCM are commonly used for amide coupling reactions

-

Temperature: Room temperature to slight heating (25-50°C)

-

Reaction time: 4-24 hours depending on the method

-

Catalysts/Additives: DMAP or HOBt can enhance the efficiency of amide coupling

-

Purification: Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients)

Structural Analogs and Comparative Analysis

Related Benzamide Derivatives

Several structural analogs of N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide have been identified, differing in the position of substituents or the nature of the substituent groups:

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide | 1020054-16-3 | Methoxyethoxy group at para (4-) position instead of ortho (2-) |

| N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide | 1020056-81-8 | Amino group at meta (3-) position instead of para (5-) |

| N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide | 1020058-02-9 | Amino group at para (4-) position instead of meta (5-) |

| N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide | 1020054-08-3 | Phenoxyethoxy group instead of methoxyethoxy; substituent at para position |

| N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide | 1020053-94-4 | Fluoro group instead of methyl group; methoxyethoxy at para position |

These structural variations can significantly impact the physicochemical properties and biological activities of the compounds .

Structure-Property Relationships

The structural differences among these benzamide derivatives can influence various properties:

Effect of Substituent Position

The position of the methoxyethoxy group (ortho vs. para) can affect:

-

Molecular conformation and flexibility

-

Intramolecular hydrogen bonding possibilities

-

Interaction with biological targets

For example, the ortho-substituted methoxyethoxy group in N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide might create a more constrained conformation compared to the para-substituted analog .

Effect of Amino Group Position

The position of the amino group (3-, 4-, or 5-position) on the aniline ring can influence:

-

Electronic distribution within the molecule

-

Hydrogen bonding patterns

-

Metabolic stability

These positional isomers may exhibit different biological activities due to the altered spatial arrangement of hydrogen bond donors and acceptors.

Effect of Substituent Nature

Replacing the methyl group with a fluoro group, or the methoxyethoxy with a phenoxyethoxy group, alters:

-

Lipophilicity (phenoxyethoxy increases lipophilicity compared to methoxyethoxy)

-

Electronic properties (fluoro is electron-withdrawing while methyl is electron-donating)

-

Metabolic stability (fluoro substituents often enhance metabolic stability)

Predictive Properties

Based on structural comparisons, N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide is predicted to have:

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Log P (octanol/water) | ~2.5-3.0 | Based on similar benzamide derivatives |

| pKa of amino group | ~4.5-5.0 | Based on typical aniline derivatives |

| pKa of amide NH | ~13-14 | Typical range for benzamide NH |

| Hydrogen bond acceptors | 4 | C=O, two ether oxygens, NH₂ |

| Hydrogen bond donors | 2 | NH₂, amide NH |

Analytical Methods and Characterization

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Using C18 reversed-phase columns with gradient elution (water/acetonitrile with 0.1% formic acid)

-

Thin-Layer Chromatography (TLC): Using silica gel plates with appropriate solvent systems (e.g., dichloromethane/methanol mixtures)

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural confirmation

-

Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for molecular weight determination and fragmentation pattern analysis

-

Infrared (IR) Spectroscopy: For identification of functional groups

Stability Considerations

The stability of N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide under various conditions is an important consideration for its handling, storage, and potential applications:

-

Light sensitivity: The aromatic amino group might be susceptible to oxidation upon prolonged exposure to light

-

Temperature stability: Expected to be stable at room temperature but should be stored in cool conditions for long-term storage

-

pH stability: The amide linkage might be susceptible to hydrolysis under strongly acidic or basic conditions

-

Oxidative stability: The amino group could undergo oxidation in the presence of oxidizing agents

Future Research Directions

Comprehensive Biological Evaluation

Future research should focus on comprehensive biological screening to identify specific activities of N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide:

-

Enzyme inhibition assays against various targets (kinases, proteases, HDACs)

-

Receptor binding studies

-

Antimicrobial activity screening

-

Anti-inflammatory and anticancer activity assessment

-

Structure-activity relationship studies with systematic structural modifications

Structural Optimization

Based on identified biological activities, structural optimization could be pursued through:

-

Modification of the methoxyethoxy chain length and composition

-

Introduction of additional substituents on the aromatic rings

-

Bioisosteric replacement of key functional groups

-

Development of prodrugs to improve pharmacokinetic properties

Advanced Structural Characterization

More detailed structural characterization would provide valuable insights:

-

X-ray crystallography to determine the solid-state conformation

-

Detailed NMR studies to understand solution-phase conformational preferences

-

Computational modeling to predict interactions with potential biological targets

-

Investigation of intermolecular interactions in solution and solid state

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume